molecular formula C22H21NO4 B5150675 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5749-92-8

4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B5150675
CAS RN: 5749-92-8
M. Wt: 363.4 g/mol
InChI Key: QEANYRPAOMLFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as TMBQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TMBQ is a member of the benzoquinoline family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a key role in regulating inflammation and cell survival. 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the multi-step synthesis method for 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be time-consuming and may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is the development of more efficient synthesis methods for 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one that can improve the yield and purity of the product. Another direction is the investigation of the potential therapeutic applications of 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in the treatment of inflammatory and oxidative stress-related diseases. Finally, further studies are needed to elucidate the mechanism of action of 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and to identify potential targets for its therapeutic effects.
In conclusion, 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has shown potential therapeutic applications in scientific research. Its antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, further research on 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves a multi-step process that starts with the condensation of 2,3,4-trimethoxybenzaldehyde with 1,2,3,4-tetrahydroquinoline in the presence of a base catalyst. The resulting intermediate is then oxidized with a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. The overall yield of this synthesis method is moderate, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exhibits antitumor activity by inducing apoptosis in cancer cells. 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

4-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-18-11-10-16(21(26-2)22(18)27-3)17-12-19(24)23-20-14-7-5-4-6-13(14)8-9-15(17)20/h4-11,17H,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANYRPAOMLFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386588
Record name ST015180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5749-92-8
Record name ST015180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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